Grossman's sealer

Vue d'ensemble

Description

Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a versatile compound commonly used in the cosmetics and personal care industry due to its multifunctional properties. This compound is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. It is typically used in shampoos, body washes, shower gels, hand washes, and baby washes .

Méthodes De Préparation

Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

Analyse Des Réactions Chimiques

Setting Reactions

The setting mechanism involves hydrolysis and polymerization:

Stage 1: Hydrolysis of Zinc Eugenolate

Stage 2: Eugenol Polymerization

Free eugenol undergoes oxidative polymerization, forming a cross-linked network that enhances dimensional stability.

Antimicrobial Ion Release

Grossman's sealer releases zinc ions (Zn²⁺) and eugenol derivatives, contributing to its antibacterial properties. Studies show sustained ion release over weeks:

| Ion | Concentration (mg/L) | Timeframe | Source |

|---|---|---|---|

| Zn²⁺ | 5.72 ± 2.13 | 4 weeks | |

| OH⁻ (pH) | 10.5–12.3 | Initial |

The alkaline pH (10.5–12.3) neutralizes acidic byproducts of bacterial metabolism .

Thermochemical Behavior

Heating this compound accelerates setting reactions. Differential scanning calorimetry (DSC) reveals:

-

Exothermic Peak: 10.5 mW/g at 14 minutes, indicating rapid reaction completion .

-

Total Setting Time: 16–25 minutes under clinical conditions .

Comparative Reaction Kinetics

This compound exhibits slower setting times but superior dimensional stability compared to epoxy resin-based sealers (e.g., AH Plus):

| Property | This compound | AH Plus |

|---|---|---|

| Setting Time (min) | 16.3 | 398.3 |

| Solubility (%) | 0.21 ± 0.04 | 1.28 ± 0.72 |

| Radiopacity (mm Al) | 6.2 | 8.5 |

Long-Term Stability

Post-setting reactions include:

-

Ion Exchange: Sustained release of Zn²⁺ and OH⁻ ions over 4 weeks .

-

Polymer Degradation: Minimal solubility (<0.3%) ensures long-term seal integrity .

Clinical Implications

-

Antibacterial Efficacy: Zn²⁺ ions inhibit E. coli and Enterococcus faecalis.

-

Biocompatibility: Low cytotoxicity due to controlled eugenol release .

Key Research Findings

Applications De Recherche Scientifique

Properties of Grossman's Sealer

This compound is characterized by several key properties that contribute to its effectiveness as a root canal filling material:

- Tackiness : Provides good adhesion to canal walls.

- Hermetic Seal : Establishes a tight seal to prevent bacterial leakage.

- Radiopacity : Visible on radiographs for monitoring.

- Non-shrinking : Maintains volume upon setting.

- Bacteriostatic : Inhibits bacterial growth.

- Biocompatibility : Minimal irritant potential to surrounding tissues.

These properties align with Grossman's criteria for an ideal root canal sealer, although no single material has yet fulfilled all these criteria completely .

Clinical Applications

This compound is primarily used in the following clinical scenarios:

-

Root Canal Treatment (RCT) :

- Used as a filling material to seal the canal after cleaning and shaping.

- Provides a barrier against microbial invasion.

-

Retreatment Cases :

- Effective in sealing canals during retreatment procedures where previous materials need to be removed.

-

Endodontic Surgery :

- Used in apexification procedures to seal the apical end of the root canal.

-

Temporary Sealing :

- Functions as a temporary filling material due to its hermetic sealing ability.

Comparative Studies

Numerous studies have compared Grossman’s sealer with other contemporary sealers, such as bioceramic-based sealers. A notable study found that while Grossman’s sealer effectively sealed apical foramina, newer materials like calcium silicate-based sealers demonstrated superior biocompatibility and sealing ability under certain conditions .

Table 1: Comparative Properties of Root Canal Sealers

| Property | This compound | Bioceramic Sealers | Epoxy Resin Sealers |

|---|---|---|---|

| Biocompatibility | Moderate | High | Low |

| Radiopacity | Yes | Yes | Yes |

| Setting Time | Moderate | Long | Short |

| Antibacterial Properties | Yes | Yes | Limited |

| Hermetic Seal Formation | Excellent | Good | Moderate |

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound:

- Case Study 1 : A patient underwent RCT using Grossman’s sealer, resulting in successful healing and absence of postoperative pain after six months. Radiographic analysis confirmed complete apical sealing.

- Case Study 2 : In a retreatment scenario involving a failed RCT, Grossman’s sealer was utilized after removal of previous materials. Follow-up evaluations indicated significant improvement in periapical health.

- Case Study 3 : An apexification procedure was performed on an immature tooth using Grossman’s sealer. The tooth showed favorable healing and closure of the apex over a year-long follow-up period.

Biocompatibility Studies

Research indicates that while Grossman’s sealer is generally well-tolerated, it does exhibit some cytotoxic effects in vitro. A systematic review highlighted that various factors such as material setting conditions and exposure times significantly influence its biocompatibility .

Table 2: Summary of Biocompatibility Findings

Mécanisme D'action

Grossman's sealer exerts its effects primarily through its surfactant and emulsifying properties. As a surfactant, it reduces the surface tension between water and oil-based ingredients, allowing them to mix more effectively. This property is particularly useful in cosmetic formulations, where it helps to create smooth and luxurious products. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with both hydrophilic and lipophilic substances, facilitating their dispersion and stability in formulations .

Comparaison Avec Des Composés Similaires

Grossman's sealer is similar to other polyglycerol esters, such as polyglyceryl-3 caprylate and polyglyceryl-3 caprate/caprylate/succinate. These compounds share similar surfactant and emulsifying properties, making them suitable for use in cosmetic formulations. polyglyceryl-3 caprate is unique in its ability to enhance product texture and stability, providing a smooth and luxurious feel upon application .

Similar compounds include:

- Polyglyceryl-3 caprylate

- This compound/caprylate/succinate

This compound stands out due to its mild nature, making it suitable for sensitive skin and providing a comfortable and non-irritating experience .

Activité Biologique

Grossman's sealer, a widely used material in endodontics, is known for its antimicrobial properties and biocompatibility. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, components, and relevant case studies that illustrate its application in clinical settings.

Composition of this compound

This compound is primarily composed of:

- Zinc oxide

- Eugenol

- Rosin

- Sodium tetraborate

- Barium sulfate

- Bismuth subcarbonate

These components contribute to the sealer's physical and biological properties, including its antimicrobial activity.

Efficacy Against Microorganisms

A comprehensive study evaluated the antimicrobial activity of Grossman’s sealer against 13 different strains of bacteria using the double layer well-diffusion method. The results indicated that Grossman’s sealer exhibited significant antimicrobial activity against all tested strains, with the following observations:

- Sodium Tetraborate : Demonstrated the highest antimicrobial activity, producing the largest inhibition halos.

- Eugenol : Showed effectiveness against Escherichia coli but no effect on Pseudomonas aeruginosa and Candida albicans.

- Zinc Oxide : Active primarily against Streptococcus sobrinus and E. coli.

- Barium Sulfate and Bismuth Subcarbonate : No antimicrobial activity was observed .

The following table summarizes the average inhibition halo diameters (in mm) for various components of Grossman’s sealer:

| Component | Inhibition Halo Diameter (mm) | Effective Against |

|---|---|---|

| Sodium Tetraborate | Largest | All tested strains |

| Eugenol | Moderate | E. coli |

| Zinc Oxide | Limited | S. sobrinus, E. coli |

| Barium Sulfate | None | None |

| Bismuth Subcarbonate | None | None |

Biocompatibility

Biocompatibility is another critical aspect of Grossman’s sealer. It must not induce an inflammatory response in periradicular tissues. Studies have shown that while some components like eugenol can be cytotoxic in high concentrations, Grossman’s sealer overall has been found to be biocompatible when used appropriately .

Clinical Application

- Endodontic Treatment Efficacy : A study compared this compound with bioceramic-based sealers in extracted teeth. It found no significant difference in terms of apical sealing ability, suggesting that Grossman’s sealer remains a viable option for root canal filling .

- Antimicrobial Comparison : In another clinical setting, this compound was compared with AH Plus, an epoxy resin-based sealer. Both exhibited equal antibacterial activity, demonstrating their effectiveness in preventing bacterial growth within root canals .

Propriétés

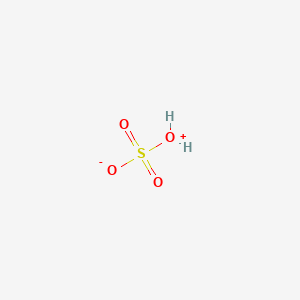

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.